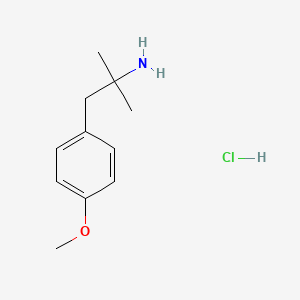

1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-11(2,12)8-9-4-6-10(13-3)7-5-9;/h4-7H,8,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOCBNXPOIPDTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971910 | |

| Record name | 1-(4-Methoxyphenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56490-93-8 | |

| Record name | Benzeneethanamine, 4-methoxy-α,α-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56490-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, alpha,alpha-dimethyl-p-methoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056490938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methoxyphenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethyl-2-(4-methoxyphenyl)ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride chemical structure

An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate and building block for drug discovery and advanced material synthesis. The document delves into its chemical structure, physicochemical properties, synthesis methodologies, and detailed analytical characterization. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, application, and scientific significance. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure technical accuracy and trustworthiness.

Introduction and Nomenclature

This compound is a phenethylamine derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its structure lends itself to a variety of chemical transformations, making it a valuable precursor for more complex molecules.[1] Primarily utilized in laboratory research settings, its potential pharmacological properties, particularly concerning interactions with neurotransmitter systems, are a subject of ongoing investigation.[1][2] This compound serves as a critical raw material for the pharmaceutical and other advanced industries, where purity and consistency are paramount.[1]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental and developmental applications.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound consists of a para-substituted methoxy-phenyl ring linked to a propane backbone. The amine group is located at the C2 position, which also bears two methyl groups (a tertiary carbon), forming a neopentyl-like arrangement next to the amine. This steric hindrance around the nitrogen atom can influence its reactivity and pharmacological profile.

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines a representative synthesis from a suitable ketone precursor. The choice of a specific ketone, such as 1-(4-methoxyphenyl)-2-methylpropan-1-one, is critical for achieving the desired substitution pattern.

-

Reaction Setup: To a solution of 1-(4-methoxyphenyl)-2-methylpropan-1-one (1.0 eq) and ammonium acetate (10 eq) in methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at 0°C.

-

Causality: Ammonium acetate serves as the ammonia source for the in-situ formation of an imine/enamine intermediate. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the ketone, minimizing side reactions.

-

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Extraction: Quench the reaction by the slow addition of 2M HCl. Basify the aqueous layer with 2M NaOH until pH > 12. Extract the aqueous phase three times with dichloromethane or ethyl acetate.

-

Causality: The acidic quench destroys any remaining reducing agent. Basification deprotonates the ammonium salt of the product, rendering the free amine soluble in organic solvents for extraction.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Self-Validation: The final product's identity and purity must be confirmed using the analytical methods described in the following section.

-

Spectroscopic and Analytical Characterization

Confirming the chemical structure and assessing the purity of the final compound are critical validation steps. A combination of spectroscopic and chromatographic techniques is employed.

Caption: Standard analytical workflow for compound validation.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Signals and Interpretation |

| ¹H NMR | ~8.5-9.0 ppm (broad singlet, 3H): -NH₃⁺ protons. ~7.1 ppm (doublet, 2H): Aromatic protons ortho to the alkyl chain. ~6.8 ppm (doublet, 2H): Aromatic protons ortho to the methoxy group. ~3.8 ppm (singlet, 3H): Methoxy (-OCH₃) protons. ~2.8 ppm (singlet, 2H): Methylene (-CH₂-) protons. ~1.3 ppm (singlet, 6H): Gem-dimethyl (-C(CH₃)₂) protons. |

| ¹³C NMR | ~158 ppm: Aromatic C-O. ~130 ppm: Aromatic C-H (ortho to alkyl). ~128 ppm: Aromatic C-C (ipso-carbon attached to alkyl chain). ~114 ppm: Aromatic C-H (ortho to methoxy). ~58 ppm: Quaternary carbon (-C(CH₃)₂). ~55 ppm: Methoxy (-OCH₃). ~45 ppm: Methylene (-CH₂-). ~25 ppm: Gem-dimethyl (-C(CH₃)₂). |

| IR (KBr) | ~2800-3100 cm⁻¹ (broad): N-H stretch of the ammonium salt. ~2950 cm⁻¹: C-H aliphatic stretch. ~1610, 1510 cm⁻¹: C=C aromatic ring stretches. ~1250 cm⁻¹: C-O ether stretch (aryl). ~1180 cm⁻¹: C-N stretch. |

| MS (ESI+) | m/z ~180.1: [M+H]⁺ peak for the free base (C₁₁H₁₇NO), corresponding to the loss of HCl. Fragmentation: Expect a prominent fragment from benzylic cleavage, yielding a methoxybenzyl cation at m/z 121. |

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method provides a robust means to quantify the purity of the synthesized compound. [3]

-

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm.

-

Causality: A C18 column is standard for moderately polar compounds. The acidic TFA in the mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks. A gradient elution is used to ensure any impurities with different polarities are effectively separated and eluted.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh ~10 mg of a reference standard and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to get a 1 mg/mL solution.

-

Sample Solution: Prepare the synthesized sample in the same manner.

-

-

Analysis and Quantification:

-

Inject 10 µL of the sample solution.

-

Identify the peak corresponding to the product by comparing its retention time to that of the reference standard.

-

Calculate purity by the area percent method: (Peak Area of Product / Total Peak Area of all components) x 100%.

-

Pharmacology and Applications

This compound is primarily recognized as a versatile building block for drug discovery. [1]Its phenethylamine core is a common scaffold in many psychoactive and CNS-active compounds.

-

Neuroscience Research: The structure shares features with known stimulants and mood enhancers that interact with monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. [2]This makes it and its derivatives compounds of interest for studying receptor binding and neurotransmitter reuptake mechanisms. [1]* Drug Development: As a chemical intermediate, it can be used in the synthesis of more complex drug candidates for a wide range of potential treatments. [1]Its specific structural motifs—the methoxy group and the gem-dimethyl alpha-carbon—can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound, potentially affecting its metabolism, potency, and receptor selectivity.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure personnel safety.

-

General Precautions: Avoid contact with skin, eyes, and clothing. [4][5]Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood. [4]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. [4][6]For operations that may generate dust, respiratory protection may be necessary.

-

First-Aid Measures:

-

Inhalation: Remove to fresh air. [4] * Skin Contact: Take off contaminated clothing and wash skin with plenty of soap and water. [4][5] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [4][5] * Ingestion: Rinse mouth and seek medical advice. [4]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [4][6]

-

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its structure, characterized by a methoxy-substituted phenyl ring and a sterically hindered primary amine, offers unique opportunities for creating novel molecules. A thorough understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is fundamental for any researcher or developer intending to work with this compound. The provided protocols and data serve as a reliable foundation for its effective and safe utilization in advanced scientific applications.

References

- Advancing Chemical Synthesis: The Critical Role of this compound. (2025-12-24). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. CymitQuimica.

- p-Methoxy-N,α-dimethylphenethylamine hydrochloride. (n.d.). Biosynth.

- 1-(4-Methoxyphenyl) - Safety Data Sheet. (2022-02-07). KISHIDA CHEMICAL CO., LTD.

- This compound. (n.d.). Bldpharm.

- SAFETY D

-

Phenethylamine, alpha,alpha-dimethyl-p-methoxy-, hydrochloride. (n.d.). MySkinRecipes. [Link]

- SAFETY D

- p-methoxy-N,alpha-dimethylphenethylamine. (2023-05-15). ChemicalBook.

- Phenethylamine, alpha,alpha-dimethyl-p-methoxy-, hydrochloride Product Description. (n.d.). ChemicalBook.

- A Comparative Guide to Analytical Methods for 2-(Aminomethyl)-4-methylphenol Hydrochloride. (n.d.). Benchchem.

Sources

An In-Depth Technical Guide to the Pharmacological Profile of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride (PMMA)

Introduction

1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride, commonly known as para-Methoxymethamphetamine (PMMA), is a synthetic psychoactive substance of the substituted amphetamine class.[1] Structurally, it is the 4-methoxy analogue of methamphetamine.[2] This compound has gained notoriety not for its therapeutic potential, but for its presence as an adulterant in or substitute for MDMA ("ecstasy") on the illicit market, often with fatal consequences.[2][3] Its delayed onset of action and potent toxicity at doses commonly associated with recreational MDMA use present a significant public health concern.[3] This technical guide provides a comprehensive overview of the pharmacological profile of PMMA, intended for researchers, scientists, and drug development professionals. We will delve into its complex mechanism of action, pharmacokinetic properties, and the underpinnings of its severe toxicity, supported by experimental data and established protocols.

Chemical and Physical Properties

A foundational understanding of a compound's physical characteristics is paramount for its study. The key identifiers and properties of PMMA hydrochloride are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-(4-Methoxyphenyl)-N-methylpropan-2-amine | [2] |

| Other Names | PMMA, p-Methoxymethamphetamine, 4-Methoxy-N-methylamphetamine (4-MMA) | [2] |

| CAS Number | 22331-70-0 | [2] |

| Molecular Formula | C₁₁H₁₇NO | [2] |

| Molar Mass | 179.263 g·mol⁻¹ (free base) | [2] |

| Hydrochloride Salt Molar Mass | 215.7 g·mol⁻¹ |

Pharmacodynamics: A Dual Mechanism of Action

The pharmacological effects of PMMA are primarily driven by its potent interaction with the monoaminergic systems in the central nervous system. Its action is twofold: it acts as a monoamine releasing agent and as a monoamine oxidase A (MAO-A) inhibitor.[2] This dual mechanism is crucial to understanding both its psychoactive effects and its significant toxicity.

Monoamine Transporter Activity

PMMA interacts with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, triggering the release of these neurotransmitters from presynaptic terminals. However, its potency varies significantly between the different transporters and its stereoisomers. The S-(+)-enantiomer is notably more potent than the R-(-)-enantiomer.[4]

| Enantiomer | Transporter | EC₅₀ (nM) for Monoamine Release | Reference |

| (S)-PMMA | SERT | 41 | [4] |

| NET | 147 | [4] | |

| DAT | 1,000 | [4] | |

| (R)-PMMA | SERT | 134 | [4] |

| NET | >14,000 | [4] | |

| DAT | 1,600 | [4] |

These data indicate that PMMA is a potent serotonin and norepinephrine releasing agent (SNRA), with comparatively weak effects on dopamine release.[2] The pronounced serotonergic activity is a key contributor to its intended and adverse effects. In vivo studies in rodents have confirmed that PMMA strongly releases serotonin in the brain.[2]

Monoamine Oxidase A Inhibition

In addition to promoting monoamine release, PMMA inhibits monoamine oxidase A (MAO-A), the primary enzyme responsible for the degradation of serotonin and norepinephrine in the synaptic cleft.[2] The reported half-maximal inhibitory concentration (IC₅₀) for MAO-A inhibition is 1,700 nM.[2] This inhibition of monoamine metabolism leads to a further increase in the synaptic concentrations of serotonin and norepinephrine, amplifying the effects of their release. This dual action is a critical factor in the severe toxicity associated with PMMA, as it can precipitate a life-threatening serotonin syndrome.[2]

Receptor Binding Profile

PMMA exhibits low affinity for postsynaptic serotonin receptors, suggesting its primary mechanism is not direct receptor agonism.[2]

| Receptor | Binding Affinity (Kᵢ, nM) | Reference |

| 5-HT₁ₐ | >20,000 | [4] |

| 5-HT₂ₐ | 13,600 | [2] |

| 5-HT₂ₑ | >13,000 | [2] |

The following diagram illustrates the dual mechanism of action of PMMA at a serotonergic synapse.

Caption: Dual mechanism of PMMA at a serotonergic synapse.

Pharmacokinetics

The pharmacokinetic profile of PMMA is characterized by rapid absorption and extensive distribution, particularly to the brain. However, comprehensive human pharmacokinetic data from controlled studies are lacking, with most information derived from animal studies and forensic case reports.

Absorption and Distribution

In rats, following subcutaneous administration of a 40 mg/kg dose, the maximum plasma concentration (Cₘₐₓ) of PMMA was 4014 ± 1122 ng/mL, reached at 30 minutes post-administration.[5] PMMA exhibits a large volume of distribution (6.4 L/kg in rats), indicating extensive tissue distribution.[5] Notably, PMMA readily crosses the blood-brain barrier.[5] The maximum brain-to-plasma concentration ratio in rats was found to be 15.8, achieved 8 hours after administration, suggesting significant accumulation in the central nervous system.[5]

Metabolism

PMMA is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[2][6] The major metabolic pathways are:

-

O-demethylation to 4-hydroxymethamphetamine (OH-MA).

-

N-demethylation to para-methoxyamphetamine (PMA).

-

Further hydroxylation and demethylation to form other minor metabolites.[6]

The genetic polymorphism of CYP2D6 significantly influences the metabolism of PMMA.[6] Individuals who are poor metabolizers via CYP2D6 may exhibit altered pharmacokinetics and potentially increased susceptibility to toxicity.

The following diagram illustrates the primary metabolic pathways of PMMA.

Caption: Primary metabolic pathways of PMMA.

Excretion

The elimination half-life of PMMA in rats is approximately 1.0 hour.[5] The plasma clearance is high, at 4.4 L/h.[5]

Toxicology

The high toxicity of PMMA is a direct consequence of its potent serotonergic and MAO-inhibiting properties. Overdose is often characterized by severe hyperthermia, tachycardia, hypertension, agitation, and convulsions, which can lead to multi-organ failure and death.[3]

Serotonin Syndrome and Hyperthermia

The combined effect of massive serotonin release and inhibition of its breakdown by MAO-A can lead to a rapid and severe serotonin syndrome.[2] This is characterized by a triad of symptoms: altered mental status, autonomic hyperactivity, and neuromuscular abnormalities. A key and often fatal manifestation of this is malignant hyperthermia.[3]

The mechanism of PMMA-induced hyperthermia involves:

-

Central Thermodysregulation: Excessive serotonin in the hypothalamus disrupts the body's ability to regulate its core temperature.

-

Increased Heat Production: Sympathomimetic effects, including increased motor activity and agitation, lead to muscular thermogenesis.

-

Impaired Heat Dissipation: Vasoconstriction, mediated by norepinephrine, reduces heat loss from the skin.

Human Fatalities

Numerous fatalities have been linked to the ingestion of PMMA, often sold as "ecstasy."[4][5] Post-mortem blood concentrations of PMMA in fatal cases are significantly higher than those found in non-fatal intoxications.

| Case Type | Median PMMA Blood Concentration (mg/L) | Range (mg/L) | Reference |

| Fatal Intoxications (Norway) | 1.92 | 0.17 - 3.30 | [5] |

| Non-fatal Intoxications (Norway) | 0.07 | 0.01 - 0.65 | [5] |

| Fatal Case 1 (Denmark) | 3.3 | - | [4] |

| Fatal Case 3 (Denmark) | 0.68 | - | [4] |

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo characterization of PMMA's pharmacological profile.

In Vitro Monoamine Release Assay using Rat Brain Synaptosomes

Objective: To determine the potency (EC₅₀) of PMMA to induce the release of serotonin and norepinephrine from isolated nerve terminals.

Methodology:

-

Synaptosome Preparation:

-

Euthanize adult male Sprague-Dawley rats and rapidly dissect the cerebral cortex (for SERT) and hippocampus (for NET).

-

Homogenize the tissue in ice-cold 0.32 M sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

-

-

Radiolabel Loading:

-

Pre-incubate the synaptosomes with [³H]serotonin or [³H]norepinephrine for 30 minutes at 37°C to allow for uptake into the nerve terminals.

-

-

Release Assay:

-

Wash the loaded synaptosomes to remove excess radiolabel.

-

Aliquot the synaptosomes into tubes containing increasing concentrations of (S)-PMMA or (R)-PMMA.

-

Incubate for 10 minutes at 37°C to induce release.

-

Terminate the release by rapid filtration or centrifugation.

-

Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of total radiolabel released for each concentration of PMMA.

-

Plot the percentage release against the logarithm of the PMMA concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

The following diagram outlines the experimental workflow for the in vitro monoamine release assay.

Caption: Workflow for in vitro monoamine release assay.

In Vivo Microdialysis for Extracellular Serotonin and Norepinephrine

Objective: To measure the effect of systemic PMMA administration on extracellular levels of serotonin and norepinephrine in the rat brain in real-time.

Methodology:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting a specific brain region (e.g., prefrontal cortex or nucleus accumbens).

-

Allow the animal to recover from surgery for at least 24 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

After establishing a stable baseline of neurotransmitter levels, administer PMMA (e.g., via subcutaneous injection).

-

Continue collecting dialysate samples for several hours to monitor the time course of PMMA's effects.

-

-

Neurochemical Analysis:

-

Analyze the dialysate samples for serotonin and norepinephrine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the baseline levels.

-

Plot the percentage change in neurotransmitter levels over time to visualize the effect of PMMA administration.

-

Conclusion

This compound is a potent psychoactive substance with a complex pharmacological profile. Its dual action as a serotonin-norepinephrine releasing agent and a MAO-A inhibitor underpins its psychoactive effects and, more critically, its severe toxicity. The propensity of PMMA to induce a rapid and potentially fatal serotonin syndrome, particularly marked by hyperthermia, highlights the significant danger it poses, especially when misrepresented as MDMA. A thorough understanding of its pharmacodynamics and pharmacokinetics, as detailed in this guide, is essential for the scientific and medical communities to address the public health challenges presented by this compound. Further research, particularly controlled human studies (if ethically feasible), would provide a more complete picture of its pharmacological profile and aid in the development of effective clinical management strategies for PMMA-related toxicities.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies on Para-Methoxymethamphetamine (PMMA) Metabolite Pattern and Influence of CYP2D6 Genetics in Human Liver Microsomes and Authentic Samples from Fatal PMMA Intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic Interpretation of Applying Local Drug Delivery System for the Treatment of Deep Surgical Site Infection in the Spine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three fatal cases of PMA and PMMA poisoning in Denmark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The PMMA epidemic in Norway: comparison of fatal and non-fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Synthesis pathways for 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride

An In-Depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine Hydrochloride

Introduction

This compound is a significant chemical intermediate whose structure is foundational in various fields of chemical synthesis.[1] Its utility spans from being a building block in the development of complex organic molecules to its exploration in medicinal chemistry and pharmacology due to potential interactions with neurotransmitter systems.[1] The synthesis of this compound with high purity and yield is paramount for its effective application in demanding research and industrial settings.[1]

This guide provides a comprehensive overview of the primary synthetic pathways to this compound. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying chemical principles, causality behind experimental choices, and field-proven insights. We will explore multiple strategic approaches, from classical name reactions to modern reductive techniques, offering researchers and drug development professionals a robust framework for its synthesis.

Retrosynthetic Analysis

A logical approach to devising a synthesis begins with a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. The primary disconnections for 1-(4-Methoxyphenyl)-2-methylpropan-2-amine reveal two major convergent pathways.

Caption: Retrosynthetic analysis of the target amine.

This analysis highlights two key intermediates:

-

4-Methoxyphenylacetone (PMP2P) : A ketone precursor that can be converted to the target amine via reductive amination.

-

1-(4-Methoxyphenyl)-2-nitropropene : A nitroalkene that can be reduced to form the desired amine.

The following sections will detail the forward synthesis of these pathways, providing validated protocols and mechanistic insights.

Pathway I: Synthesis via Reductive Amination of 4-Methoxyphenylacetone (PMP2P)

This is arguably the most direct and frequently cited route. The core of this pathway is the formation of a C-N bond through the reductive amination of a ketone precursor, PMP2P.[2][3] The success of this pathway hinges on the efficient synthesis of this key ketone intermediate.

Step 1: Synthesis of 4-Methoxyphenylacetone (PMP2P)

Multiple methods exist for the preparation of PMP2P, with the choice often depending on the availability and cost of starting materials.

Method A: Oxidation of Anethole Anethole, the primary constituent of anise oil, is an inexpensive and readily available precursor.[4][5][6] The synthesis involves the oxidation of the propenyl group of anethole to a ketone. Peracid oxidation, particularly using performic acid generated in situ from formic acid and hydrogen peroxide, is a common and effective method.[4][6]

-

Mechanism Insight: The peracid epoxidizes the double bond of anethole. The resulting epoxide is unstable under acidic conditions and rearranges to the ketone, PMP2P. This method is analogous to the synthesis of other phenyl-2-propanones from their corresponding propenylbenzene precursors.[4]

Method B: From 4-Methoxyphenylacetic Acid This laboratory-scale method involves the reaction of 4-methoxyphenylacetic acid with acetic anhydride and pyridine.[7][8]

-

Experimental Protocol:

-

In a 1000 mL flask equipped with a reflux condenser, combine 100 g of 4-methoxyphenylacetic acid, 600 mL of acetic anhydride, and 100 mL of dry pyridine.[8]

-

Reflux the mixture with stirring for 18 hours.[8]

-

After cooling, carefully add the residue to 500 mL of water and stir for 30 minutes to hydrolyze any remaining acetic anhydride.[8]

-

Extract the aqueous mixture with methyl tert-butyl ether (5 x 200 mL).[8]

-

Wash the combined organic extracts with 20% sodium hydroxide (4 x 100 mL) and then with saturated aqueous NaCl (200 mL).[8]

-

Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent, and distill the residue under vacuum to yield p-methoxyphenylacetone.[8]

-

Step 2: Reductive Amination of PMP2P to the Amine

With PMP2P in hand, the final amine can be synthesized. The Leuckart reaction is a classic and robust method for this transformation.

The Leuckart Reaction The Leuckart reaction is a one-pot reductive amination that converts ketones or aldehydes to amines using ammonium formate or formamide as both the nitrogen source and the reducing agent.[9][10] It is a well-established method for producing amphetamine-type compounds.[4][6][11]

-

Causality and Mechanism: The reaction proceeds by the initial formation of an imine or N-formyl derivative from the ketone (PMP2P) and ammonia (from ammonium formate dissociation) or formamide.[9][12] This intermediate is then reduced by formic acid or formate.[9][13] The reaction requires high temperatures, typically 120-130°C or higher.[9] The final product is the N-formyl amine, which must be hydrolyzed under acidic or basic conditions to yield the free primary amine.[10]

Caption: Workflow for Pathway I via the Leuckart reaction.

-

General Protocol:

-

Combine 4-methoxyphenyl-2-propanone with an excess of ammonium formate or formamide in a reaction flask.[4][9]

-

Heat the mixture, typically to 160-185°C, for several hours until the reaction is complete.[9]

-

Cool the reaction mixture and add a strong acid, such as hydrochloric acid, and heat to hydrolyze the intermediate N-formyl derivative.

-

After hydrolysis, make the solution alkaline to liberate the free amine.

-

Extract the amine with a suitable organic solvent (e.g., ether or dichloromethane), dry the organic layer, and evaporate the solvent.

-

Purification can be achieved by vacuum distillation of the freebase amine.

-

Pathway II: Synthesis via Nitropropene Intermediate

This pathway builds the carbon skeleton first through a condensation reaction, followed by reduction to form the amine. It avoids the direct handling of PMP2P in the amination step.

Step 1: Synthesis of 1-(4-methoxyphenyl)-2-nitropropene

This intermediate is synthesized via a Henry Reaction (or nitroaldol reaction), which is a base-catalyzed C-C bond-forming reaction between an aldehyde and a nitroalkane.[14][15]

-

Mechanism Insight: A base catalyst, such as n-butylamine, deprotonates nitroethane to form a resonance-stabilized carbanion.[15] This nucleophile then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting nitroaldol adduct readily dehydrates under the reaction conditions to form the conjugated nitroalkene, 1-(4-methoxyphenyl)-2-nitropropene.[14]

-

Experimental Protocol:

-

Combine 13.62 g of 4-methoxybenzaldehyde, 7.15 mL of nitroethane, and 0.98 mL of n-butylamine in a glass container.[14]

-

Swirl the mixture, stopper the flask, and store it in a dark place at room temperature for 14 days. The mixture will turn yellow and eventually solidify.[14]

-

Filter the crude yellow crystals under vacuum.[14]

-

Recrystallize the crude product from boiling methanol. Cool the solution, first to room temperature and then in an ice bath, to maximize the yield of pure, needle-like crystals.[14]

-

Filter the purified crystals and dry them thoroughly. The expected melting point is in the range of 45-46°C.[14]

-

Step 2: Reduction of 1-(4-methoxyphenyl)-2-nitropropene

This step is critical as it involves the simultaneous reduction of both the nitro group and the carbon-carbon double bond to form the saturated primary amine. Several reducing agents are effective for this transformation.

-

Choice of Reducing Agent:

-

Lithium Aluminum Hydride (LAH): A powerful reducing agent capable of reducing both functional groups. However, its reactivity requires careful handling and anhydrous conditions.[15]

-

Catalytic Hydrogenation: Using catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum (Adam's catalyst) with a hydrogen source is a common and effective method.[15]

-

Iron in Acid: Reduction with iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid) is a classical and cost-effective method.[7][16] The reaction conditions can be tuned; low acid concentrations may favor the formation of the oxime, while higher concentrations can lead to the ketone (PMP2P).[16] Complete reduction to the amine often requires a two-stage process.[16]

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. idealpublication.in [idealpublication.in]

- 6. Anise oil as para-methoxyamphetamine (PMA) precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of p-Methoxyphenylacetone [designer-drug.com]

- 8. Synthesis of p-Methoxyphenylacetone [erowid.org]

- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 14. youtube.com [youtube.com]

- 15. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 16. US2233823A - Process for the reduction of arylnitroalkenes - Google Patents [patents.google.com]

Solubility and stability of Methoxphenidine hydrochloride in laboratory solvents

An In-Depth Technical Guide to the Solubility and Stability of Methoxphenidine Hydrochloride in Laboratory Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the solubility and stability of Methoxphenidine hydrochloride (MXP HCl), a dissociative research chemical of the diarylethylamine class. Due to its prevalence in forensic and research settings, a thorough understanding of its physicochemical properties is paramount for ensuring data accuracy, reproducibility, and the safe handling of stock solutions and analytical standards. This document details step-by-step protocols for determining equilibrium solubility in various laboratory solvents and for assessing chemical stability under forced degradation and long-term storage conditions. Methodologies are grounded in established scientific principles and draw upon authoritative guidelines, such as those from the International Council for Harmonisation (ICH), to ensure scientific integrity. All quantitative data is summarized in tables, and key experimental workflows are visualized using diagrams to enhance clarity and practical application.

Introduction to Methoxphenidine (MXP) Hydrochloride

Methoxphenidine (MXP), known chemically as 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine, is a dissociative substance of the diarylethylamine class.[1] It was first reported in a 1989 patent exploring treatments for neurotoxic injury but has since emerged as a research chemical and designer drug.[2] Like other dissociatives, MXP functions as an N-methyl-D-aspartate (NMDA) receptor antagonist.[3][4] As a research chemical, it is most commonly supplied as a hydrochloride salt to improve its handling and solubility characteristics.

Accurate preparation of stock solutions and standards is the foundation of any valid scientific experiment. Inconsistent solubility or unaccounted-for degradation can lead to significant errors in quantitative analysis, flawed pharmacological assays, and non-reproducible results. This guide serves as a practical resource for establishing robust procedures for handling MXP HCl in a laboratory setting.

Core Physicochemical Properties

Understanding the fundamental properties of MXP HCl is essential for predicting its behavior in solution. The hydrochloride salt is typically a white crystalline solid or powder.[5][6]

Table 1: Physicochemical Properties of Methoxphenidine Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine, monohydrochloride | [5][7] |

| Synonyms | 2-MeO-Diphenidine, MXP | [5][7] |

| Molecular Formula | C₂₀H₂₅NO • HCl | [5][7] |

| Molecular Weight | 331.9 g/mol | [7] |

| Appearance | White Crystalline Solid / Powder | [5][6] |

| Melting Point | ~171 °C | [1][8] |

| UV λmax | 278 nm | [7] |

Solubility Assessment

The solubility of MXP HCl is a critical parameter for preparing stock solutions. As a hydrochloride salt of a tertiary amine, its solubility in aqueous solutions is expected to be pH-dependent. The protonated amine enhances water solubility, while the free base is more soluble in organic solvents. Limited solubility data is available from chemical suppliers, which serves as a useful starting point.

Table 2: Reported Solubility of Methoxphenidine Hydrochloride

| Solvent | Concentration | Source |

| DMF (Dimethylformamide) | ~50 mg/mL | [1][7] |

| DMSO (Dimethyl Sulfoxide) | ~30 mg/mL | [1][7] |

| Ethanol | ~30 mg/mL | [1][7] |

| PBS (Phosphate-Buffered Saline, pH 7.2) | ~3 mg/mL | [1][7] |

Causality in Solvent Selection

The choice of solvent is dictated by the intended application.

-

For in vitro biological assays, an aqueous buffer like PBS or cell culture medium is preferred. However, the limited solubility (~3 mg/mL) may require the use of a co-solvent like DMSO or ethanol.[1][7] When using co-solvents, it is critical to ensure the final concentration in the assay does not exceed a level (typically <0.1-0.5%) that could induce cellular toxicity or other artifacts.

-

For analytical chemistry (e.g., HPLC, GC-MS), solvents like methanol, acetonitrile, DMF, or DMSO are commonly used to prepare highly concentrated stock solutions for creating calibration curves.[5][9]

Diagram: Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining the equilibrium solubility of MXP HCl.

Protocol: Equilibrium Solubility Determination

This protocol describes the shake-flask method, a gold standard for determining equilibrium solubility.[10]

-

Preparation: To a series of glass vials, add a precisely weighed amount of MXP HCl that is known to be in excess of its expected solubility in the chosen solvent (e.g., add 20 mg to 1 mL of solvent if solubility is expected to be <10 mg/mL).

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired laboratory solvent (e.g., deionized water, methanol, acetonitrile) into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium (a minimum of 24 hours is recommended; 48-72 hours may be necessary for poorly soluble compounds).

-

Verification of Equilibrium: After the agitation period, visually inspect each vial to ensure that an excess of undissolved solid remains. The presence of solid material is essential, as it confirms the solution is saturated.[10]

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 1-2 hours to let the solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a chemical-resistant filter (e.g., a 0.22 µm PTFE filter) to remove all particulate matter. This step is critical to avoid artificially high results.[10]

-

Dilution and Analysis: Immediately and accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method (see Section 5.0).

-

Quantification: Analyze the diluted sample by a suitable method (e.g., HPLC-UV) to determine the concentration of MXP HCl.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Stability Evaluation

Assessing the chemical stability of MXP HCl is crucial for defining appropriate storage conditions and shelf-life for stock solutions and solid material. A commercial supplier indicates a stability of at least 5 years for the solid material when stored at -20°C.[7] However, stability in solution and under stress conditions must be determined empirically. Stability studies are typically divided into forced degradation and long-term studies.

Forced Degradation (Stress Testing)

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate decomposition.[11] The primary goals are to identify potential degradation products, establish degradation pathways (e.g., hydrolysis, oxidation, photolysis), and demonstrate the specificity of the analytical method used to separate the parent compound from any degradants. The International Council for Harmonisation (ICH) provides authoritative guidelines for these studies.[12][13]

Diagram: Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study of MXP HCl.

Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation experiment. The goal is to achieve 5-20% degradation to allow for reliable detection of degradation products.

-

Stock Solution Preparation: Prepare a stock solution of MXP HCl at a known concentration (e.g., 1 mg/mL) in a solvent mixture that ensures complete solubility, such as 50:50 acetonitrile:water.

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot of stock solution to achieve a final acid concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final base concentration of 0.1 M. Incubate at room temperature or a slightly elevated temperature. Basic conditions are often more harsh than acidic ones.

-

Oxidation: Add an appropriate volume of hydrogen peroxide (e.g., 3-30% H₂O₂) to an aliquot. Keep at room temperature and protect from light.

-

Thermal Stress: Incubate a vial of the stock solution at an elevated temperature (e.g., 60 °C) protected from light.

-

Photostability: Expose a vial of the stock solution to a controlled light source as specified in ICH guideline Q1B.[12] A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.

-

Control: Keep an aliquot of the stock solution at room temperature or refrigerated, protected from light.

-

-

Time Points: Withdraw samples from each vial at specified time points (e.g., 0, 2, 8, 24, and 48 hours). The exact timing may need to be adjusted based on the lability of the compound.

-

Sample Quenching: Before analysis, acid and base samples must be neutralized by adding an equimolar amount of base or acid, respectively. This stops the degradation reaction.

-

Analysis: Analyze all samples (including the T=0 and control samples) using a stability-indicating analytical method (see Section 5.0). An HPLC with a photodiode array (DAD) detector is ideal as it can assess peak purity. LC-MS is invaluable for identifying the mass of potential degradation products.[9][14]

-

Data Evaluation: Calculate the percentage of MXP HCl remaining at each time point relative to the control. Identify and characterize any significant degradation products.

Long-Term Stability

Long-term stability studies evaluate the degradation of a substance under recommended storage conditions over an extended period.[15]

Table 3: Recommended Conditions for Long-Term Solution Stability Studies

| Condition | Temperature | Rationale |

| Refrigerated | 2-8 °C | Common storage for working solutions. |

| Frozen | -20 °C | Recommended for long-term archival storage of stock solutions.[7] |

| Room Temperature | 20-25 °C | Simulates benchtop use and potential shipping conditions. |

Protocol Outline:

-

Prepare several sets of aliquots of MXP HCl in the desired solvent(s) at a relevant concentration.

-

Store each set of aliquots under the different temperature conditions, protected from light.

-

At specified time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.

-

Allow frozen/refrigerated samples to equilibrate to room temperature before analysis.

-

Analyze the samples against a freshly prepared standard to determine the percent recovery.

Analytical Methodology for Quantification

A validated, stability-indicating analytical method is essential for both solubility and stability testing. The method must be able to resolve the parent MXP peak from any impurities, degradation products, or solvent peaks. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[1][14]

Example HPLC-UV Method Parameters

The following parameters are based on methods reported in the literature and represent a good starting point for method development.[9][14][16]

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Formate buffer.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

-

Gradient: A gradient elution starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over 5-15 minutes is typical to ensure elution of all components.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: 278 nm (based on λmax) or using a DAD to monitor multiple wavelengths.[7]

-

Injection Volume: 5-20 µL.

Method Validation: For rigorous scientific work, the analytical method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and range.

Conclusion and Recommendations

This guide provides a robust framework for assessing the solubility and stability of Methoxphenidine hydrochloride. While some baseline data exists, empirical determination within the specific conditions of your laboratory is essential for accurate and reproducible research.

Key Recommendations:

-

Verify Solubility: Always determine the solubility of a new batch of MXP HCl in your specific solvents, as impurities can affect this property.[3]

-

Use Co-Solvents Judiciously: For aqueous assays, use the minimum amount of DMSO or ethanol necessary to achieve dissolution and always include a vehicle control in your experiments.

-

Prioritize Stability: Perform forced degradation studies to understand the potential liabilities of the molecule. This is crucial if the compound will be subjected to heat or non-neutral pH during an experiment.

-

Storage of Solutions: Based on available data and general best practices, stock solutions of MXP HCl in organic solvents should be stored at -20°C and protected from light to maximize shelf-life.[7] Aqueous solutions are likely to be less stable and should be prepared fresh or stored for shorter periods at 2-8 °C.

-

Employ Validated Methods: Use a validated, stability-indicating HPLC method for all quantitative measurements to ensure data integrity.

By adhering to these principles and protocols, researchers can handle Methoxphenidine hydrochloride with confidence, ensuring the quality and integrity of their scientific investigations.

References

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

-

Regulatory Affairs Professionals Society (RAPS). (2025). ICH releases overhauled stability guideline for consultation. Available from: [Link]

-

International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available from: [Link]

-

Solubility of Things. (n.d.). Methoxphenidine (MXP) hydrochloride. Available from: [Link]

-

European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

-

The Pharma Compliance. (2025). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]

-

SWGDRUG.org. (2016). Methoxphenidine Monograph. Available from: [Link]

-

Vagnerova, S., et al. (2022). Novel method for determination of methoxphenidine and its main metabolite in biological samples. ResearchGate. Available from: [Link]

-

Oxford Academic. (n.d.). Hair Analysis of Methoxphenidine in a Forensic Chemsex Case. Journal of Analytical Toxicology. Available from: [Link]

-

Solubility of Things. (n.d.). Safety practices in the chemistry laboratory. Available from: [Link]

-

Royal Society of Chemistry. (2023). A structural spectroscopic study of dissociative anaesthetic methoxphenidine. RSC Publishing. Available from: [Link]

-

Maynard, B. (2017). Qual Lab Solubility Testing. YouTube. Available from: [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available from: [Link]

-

McLaughlin, G., et al. (2015). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. ResearchGate. Available from: [Link]

-

World Health Organization. (2020). Critical Review Report: 2-MEO-diphenidine (2-MXP). Available from: [Link]

-

Jurasek, B., et al. (2022). Intriguing Cytotoxicity of the Street Dissociative Anesthetic Methoxphenidine: Unexpected Impurities Spotted. MDPI. Available from: [Link]

-

Vagnerova, S., et al. (2022). METHOXPHENIDINE, A DESIGNER DRUG OR A POSSIBLE ROUTE FOR RESEARCH TO DEPRESSION TREATMENT?. National Institutes of Health (NIH). Available from: [Link]

-

Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, ACS Publications. Available from: [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

-

Helander, A., et al. (2015). Intoxications by the dissociative new psychoactive substances diphenidine and methoxphenidine. ResearchGate. Available from: [Link]

-

Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues. PLOS ONE, via National Institutes of Health (NIH). Available from: [Link]

-

Wikipedia. (n.d.). Methoxphenidine. Available from: [Link]

-

Vágnerová, S., et al. (2022). The acute effects of methoxphenidine on behaviour and pharmacokinetics profile in animal model. PubMed. Available from: [Link]

Sources

- 1. cdn.who.int [cdn.who.int]

- 2. Methoxphenidine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. swgdrug.org [swgdrug.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. caymanchem.com [caymanchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. academic.oup.com [academic.oup.com]

A Technical Guide to the Single-Crystal X-ray Diffraction Analysis of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine Hydrochloride

Abstract

This guide provides a comprehensive, in-depth methodology for the crystal structure analysis of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride (CAS 56490-93-8). While crystallographic data for this specific compound is not currently in the public domain, this document serves as a detailed roadmap for researchers and drug development professionals to perform this analysis. We will cover the entire workflow, from material preparation and single-crystal growth to X-ray diffraction data collection, structure solution, and refinement. The rationale behind key experimental choices is discussed to ensure a robust and self-validating protocol. The resulting structural information is paramount for understanding the compound's physicochemical properties, such as polymorphism, solubility, and stability, which are critical for its potential development and application.

Introduction: The Imperative for Structural Clarity

In the landscape of pharmaceutical research and chemical development, precise molecular characterization is non-negotiable. This compound is a substituted phenethylamine derivative whose properties are intrinsically linked to its three-dimensional structure.[1][2][3] The definitive determination of its crystal structure via single-crystal X-ray diffraction (SC-XRD) provides the foundational data for a host of critical applications.

The primary goal of this analysis is to elucidate the exact atomic arrangement, molecular conformation, and intermolecular interactions within the crystal lattice. This information is crucial for several reasons:

-

Polymorphism Screening: Many pharmaceutical compounds can exist in multiple crystalline forms (polymorphs), each with different physical properties.[4] A definitive crystal structure serves as the reference standard against which potential polymorphs can be identified and characterized.

-

Property Prediction: The hydrogen bonding network and packing efficiency within the crystal directly influence solubility, dissolution rate, and stability—key parameters in drug formulation.

-

Structure-Activity Relationship (SAR) Studies: For medicinal chemists, an accurate molecular conformation provides crucial insights for designing new analogues with improved efficacy or properties.

This guide, therefore, presents a field-proven protocol designed to navigate the complexities of obtaining a high-resolution crystal structure for this target compound.

Comprehensive Methodology: From Powder to Structure

This section details the integrated workflow for the crystal structure determination of this compound. The process is sequential, with the success of each step being contingent upon the meticulous execution of the preceding one.

Prerequisite: Material Purity and Preparation

The starting point for any crystallographic analysis is the availability of highly pure material. The presence of impurities can inhibit crystal growth or lead to disordered or twinned crystals, complicating or preventing successful structure determination.

Protocol for Material Verification:

-

Source Material: Obtain this compound with a stated purity of ≥98%.[1]

-

Purity Confirmation: Independently verify the purity using High-Performance Liquid Chromatography (HPLC) and assess the chemical identity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Drying: Thoroughly dry the powder under vacuum at a mild temperature (e.g., 40-50°C) for several hours to remove any residual solvents, which can interfere with crystallization.

The Art of Crystallization: Growing Diffraction-Quality Crystals

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The objective is to produce a well-ordered, single crystal with dimensions typically between 0.1 and 0.3 mm in all directions. Slow, controlled precipitation from a supersaturated solution is the guiding principle.

Experimental Protocol: Slow Evaporation Method

This is the most straightforward technique and an excellent starting point. The causality here is simple: as the solvent slowly evaporates, the concentration of the solute increases gradually, allowing molecules sufficient time to arrange themselves into a highly ordered crystal lattice.

-

Solvent Screening: Begin by testing the solubility of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, and water). The ideal solvent is one in which the compound is moderately soluble—not too soluble, not too insoluble. Based on synthesis patents for related compounds, alcoholic solvents are a promising choice.[5][6]

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. For example, dissolve ~10-20 mg of the compound in 1-2 mL of ethanol.

-

Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, small vial (e.g., a 4 mL glass vial). This removes any particulate matter that could act as unwanted nucleation sites.

-

Incubation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle once or twice. This allows for very slow evaporation of the solvent.

-

Patience: Place the vial in a vibration-free environment (e.g., a dedicated shelf or drawer) and leave it undisturbed for several days to weeks. Monitor periodically for the formation of crystals.

Data Acquisition: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is mounted on a diffractometer to measure how it scatters X-rays. This scattering pattern contains the information needed to determine the crystal structure.

Experimental Protocol: Data Collection

-

Crystal Selection & Mounting: Under a microscope, select a clear, well-formed crystal with sharp edges. Mount it on a cryo-loop using a small amount of cryoprotectant oil (e.g., Paratone-N).

-

Cryo-Cooling: Immediately flash-cool the mounted crystal in a stream of cold nitrogen gas (typically at 100 K). This is a critical step; the low temperature minimizes thermal vibrations of the atoms, leading to higher quality diffraction data and a more precise final structure.[7]

-

Instrumentation: Use a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CMOS or CCD detector).

-

Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice. This provides the first glimpse into the crystal system.

-

Full Data Collection: Design a data collection strategy (typically involving a series of ω and φ scans) to measure the intensities of a large number of unique reflections, ensuring high completeness and redundancy of the data.

The Computational Phase: Structure Solution and Refinement

The collected diffraction data is a set of intensities and positions. This data must be computationally processed to generate the final 3D model of the crystal structure.

Workflow for Structure Determination:

-

Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities. Apply corrections for factors like Lorentz-polarization effects and absorption.

-

Space Group Determination: Based on systematic absences in the diffraction data, determine the crystal's space group. This defines the symmetry elements present in the unit cell.

-

Structure Solution: Use direct methods (e.g., with software like SHELXT) to solve the "phase problem" and generate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.

-

Structure Refinement: Build a molecular model based on the initial solution and refine it against the experimental data using full-matrix least-squares on F². This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using metrics like the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible. The goodness-of-fit (GooF) should be close to 1.0. A final check is performed using software like PLATON or CheckCIF to ensure the model is chemically and crystallographically sound.

Workflow Visualization

The entire process, from sample preparation to final structure validation, can be visualized as a logical sequence of interdependent stages.

Caption: Workflow for single-crystal structure determination.

Anticipated Crystallographic Data

Following the successful execution of the described protocol, a comprehensive set of crystallographic data would be generated. The table below presents a realistic, albeit hypothetical, summary of the expected parameters, formatted according to established conventions.

| Parameter | Hypothetical Value |

| Identification Code | user_compound_01 |

| Empirical Formula | C₁₁H₁₈ClNO |

| Formula Weight | 215.72 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.54 Å, b = 8.21 Å, c = 14.33 Å |

| α = 90°, β = 105.2°, γ = 90° | |

| Volume | 1195 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.199 Mg/m³ |

| Absorption Coefficient | 0.25 mm⁻¹ |

| F(000) | 464 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm³ |

| Theta Range for Data Collection | 2.5° to 28.0° |

| Reflections Collected | 11500 |

| Independent Reflections | 2750 [R(int) = 0.035] |

| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.105 |

| R indices (all data) | R1 = 0.052, wR2 = 0.115 |

| Goodness-of-Fit (GooF) on F² | 1.04 |

Conclusion

This technical guide outlines a rigorous and validated pathway for the complete crystal structure determination of this compound. By adhering to this protocol, researchers can reliably produce a high-resolution structural model. This model is not an end in itself; rather, it is a critical enabling tool. It provides the unambiguous structural proof required for intellectual property, regulatory filings, and serves as the fundamental basis for understanding and optimizing the material's properties for advanced applications in pharmaceutical science and beyond.

References

-

PubChem. Methoxyphenamine Hydrochloride. National Center for Biotechnology Information. Available from: [Link].

- Google Patents. CN102267917B - Method for synthesizing methoxyphenamine hydrochloride.

- Google Patents. CN105669469A - Synthesis method of methoxyphenamine hydrochloride.

-

ResearchGate. X-ray powder diffraction data for methoxetamine hydrochloride, C15H22ClNO2. Available from: [Link].

-

PubChem. Methoxyphenamine. National Center for Biotechnology Information. Available from: [Link].

- Google Patents. CN106699576A - Method for synthesizing methoxyphenamine hydrochloride.

- Google Patents. CN105330564A - Preparation method of methoxyamine hydrochloride.

-

PubChem. 1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine. National Center for Biotechnology Information. Available from: [Link].

-

ResearchGate. The crystal structures of methoxmetamine hydrochloride and methoxetamine hydrochloride determined from laboratory X-ray powder diffraction data contained in the Powder Diffraction File ™. Available from: [Link].

- Google Patents. CN101357895B - Method for synthesizing methoxamine hydrochloride.

-

ICDD. How to Analyze Drugs Using X-ray Diffraction. Available from: [Link].

-

USP-NF. <941> X-RAY DIFFRACTION. Available from: [Link].

-

PubChem. 1-(4-Methoxyphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 4-Methoxy-I+--methyl-N-(phenylmethyl)benzeneethanamine hydrochloride. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 2-(4-Methoxyphenyl)-1,1-dimethylethylamine. National Center for Biotechnology Information. Available from: [Link].

-

ResearchGate. (PDF) 2-Chloro-N-(4-methoxyphenyl)benzamide. Available from: [Link].

Sources

- 1. This compound [cymitquimica.com]

- 2. This compound - [sigmaaldrich.com]

- 3. 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | C11H17NO | CID 91892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. <941> X-RAY DIFFRACTION [drugfuture.com]

- 5. CN102267917B - Method for synthesizing methoxyphenamine hydrochloride - Google Patents [patents.google.com]

- 6. CN105669469A - Synthesis method of methoxyphenamine hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methoxphenidine (MXP)

Abstract

Methoxphenidine (MXP), a diarylethylamine class dissociative anesthetic, has emerged as a significant compound in both pharmacological research and forensic toxicology.[1][2][3] Its structural complexity and the existence of positional isomers necessitate a robust, multi-technique approach for unambiguous characterization.[2][4][5] This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive identification and structural elucidation of MXP. Designed for researchers, analytical scientists, and drug development professionals, this document synthesizes foundational principles with field-proven protocols and expert interpretation, establishing a self-validating system for the comprehensive analysis of this compound.

The Analytical Imperative: Understanding Methoxphenidine

Methoxphenidine, chemically known as 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine, is an N-methyl-D-aspartate (NMDA) receptor antagonist.[2][5][6] Originally patented for potential therapeutic use in neurotoxic injury, it later surfaced on the new psychoactive substances (NPS) market.[1][3][7] The critical need for its precise characterization stems from two key areas:

-

Pharmacological Research: Understanding its structure-activity relationship, metabolism, and potential as a lead compound for therapeutics, such as for depression, requires pure, well-characterized material.[1][8]

-

Forensic Analysis: Differentiating MXP from its less potent or more toxic positional isomers (3-MXP and 4-MXP) is crucial in clinical and forensic casework to establish accurate cause-and-effect in intoxication events.[2][6]

This guide outlines an integrated analytical workflow that leverages the strengths of multiple spectroscopic methods to build a complete and irrefutable profile of the MXP molecule.

Caption: High-level workflow for the definitive characterization of Methoxphenidine.

Mass Spectrometry (MS): The First Line of Inquiry

Mass spectrometry is indispensable for determining the molecular weight and obtaining structural clues from fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and highly effective technique for MXP analysis.[6][9][10][11]

Causality in Experimental Design: Why GC-MS?

GC-MS is chosen for its excellent chromatographic separation capabilities, which can resolve MXP from many synthesis impurities, and its production of standardized, library-searchable electron ionization (EI) mass spectra. The thermal stability of MXP makes it well-suited for GC analysis.

Field-Proven GC-MS Protocol

This protocol is optimized for the robust detection of MXP in solid samples.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol. Vortex to ensure complete dissolution.[12]

-

Instrumentation: A standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) coupled to a single quadrupole or ion trap mass spectrometer is used.[10]

-

GC Conditions:

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL (Split mode, e.g., 20:1)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: 40-500 m/z.

-

Data Presentation & Interpretation

The EI mass spectrum of MXP is characterized by a weak or absent molecular ion peak (M⁺˙ at m/z 295) and several diagnostic fragment ions.[13]

| m/z (Relative Abundance) | Proposed Fragment Structure | Interpretation |

| 295 | [C₂₀H₂₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 211 | [M - C₅H₁₀N]⁺ | Base Peak. Loss of the piperidine ring via alpha-cleavage. |

| 129 | [C₉H₉O]⁺ | Fragment from the methoxy-benzyl portion. |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl moiety. |

| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation. |

Expert Insight: The most significant fragmentation is the cleavage between the chiral carbon and the piperidine nitrogen. This results in the highly stable and abundant fragment at m/z 211 , which is considered the base peak and is a key diagnostic ion for identifying MXP and related structures.

Caption: Key fragmentation pathways of Methoxphenidine under Electron Ionization (EI).

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy provides rapid confirmation of key functional groups within the molecule. Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation requirement.

Field-Proven ATR-FTIR Protocol

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000-600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average of 16-32 scans.

-

-

Processing: Perform a background scan of the clean ATR crystal before analyzing the sample. The instrument software will automatically generate the transmittance or absorbance spectrum.

Data Presentation & Interpretation

The IR spectrum of MXP will display characteristic absorptions confirming its structural features.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3050-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2800 | C-H Stretch | Aliphatic (Piperidine & Ethyl chain) C-H |

| ~1600, 1490 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O Stretch | Aryl-alkyl ether (Methoxy group) |

| ~1100 | C-N Stretch | Tertiary Amine |

| ~750, 700 | C-H Bend | Out-of-plane bending for ortho- and mono-substituted benzene rings |

Expert Insight: The strong aliphatic C-H stretching bands below 3000 cm⁻¹ and the distinct C-O ether stretch around 1240 cm⁻¹ are cornerstone peaks. Their presence, combined with the aromatic signals, provides high confidence that the main structural components of MXP are present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR is the most powerful technique for the unambiguous structural determination of MXP, providing detailed information about the carbon-hydrogen framework and allowing for the definitive differentiation from its positional isomers.[14]

Causality in Experimental Design: Why ¹H and ¹³C NMR?

-

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR provides information on the number of different types of carbon atoms in the molecule.

-